5-(Dimethylamino)-2-nitrobenzaldehyde
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Overview
Description
Compounds with dimethylamino groups are often used in scientific research due to their potential applications in various fields . They are frequently studied in the context of medicinal chemistry and design of new materials .
Synthesis Analysis
The synthesis of compounds decorated with dimethylamino groups most often has been achieved by using classic methods for assembly from suitable aniline type precursors .Molecular Structure Analysis
The molecule consists of a nitrogen atom with two methyl substituents .Chemical Reactions Analysis
Dansyl chloride, a compound with a dimethylamino group, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound with a dimethylamino group can vary. For example, 5-(Dimethylamino)amylamine is a solid with a molecular weight of 130.23 .Scientific Research Applications
1. Antimicrobial and Anticancer Activity
El-Sawi and Sayed (2013) investigated the metallation of new imines, including those derived from N,N-dimethylaminobenzaldehyde, for their antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and in vitro anticancer activity toward breast cancer (El-Sawi & Sayed, 2013).
2. NMR Spectroscopy Analysis
Kowalewski and Kowalewski (1965) analyzed the N.M.R. spectra of di-substituted benzaldehydes, including 2-chloro 4-dimethylamino benzaldehydes, to study long-range coupling between the aldehyde proton and the ring proton (Kowalewski & Kowalewski, 1965).
3. Biomolecular Interaction and Antimicrobial Properties
Jayamani et al. (2018) synthesized nickel(II) complexes from 3-(dimethylamino)-1-propylamine and other components, studying their structural, electrochemical, biomolecular interaction, and antimicrobial properties (Jayamani et al., 2018).
4. Chemical Actinometer for Solution and Ice Photochemistry
Galbavy, Ram, and Anastasio (2010) explored the use of 2-nitrobenzaldehyde as a chemical actinometer, useful in studying the photochemical properties of substances in both solution and water ice (Galbavy, Ram & Anastasio, 2010).
5. Antibacterial Activities of Hydrazone Compounds
He and Xue (2021) focused on the synthesis and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide with various benzaldehydes, including 2-chloro-5-nitrobenzaldehyde (He & Xue, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(dimethylamino)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVRZSAMSFHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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